3-Amino-4-ethoxybenzenesulfonyl fluoride
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Overview
Description
3-Amino-4-ethoxybenzenesulfonyl fluoride is a chemical compound with the molecular formula C8H10FNO3S and a molecular weight of 219.236 g/mol . It is a sulfonyl fluoride derivative, which is known for its applications in various fields of chemistry and biology. This compound is particularly interesting due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-ethoxybenzenesulfonyl fluoride typically involves the reaction of 3-amino-4-ethoxybenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine-fluorine exchange reaction, where the sulfonyl chloride is treated with potassium fluoride (KF) or potassium bifluoride (KHF2) in an aqueous medium . This reaction is usually carried out under mild conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often employs similar synthetic routes but on a larger scale. The use of phase transfer catalysts, such as 18-crown-6 ether, can enhance the efficiency of the fluorination process . Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-ethoxybenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, forming corresponding nitro or hydroxylamine derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups onto the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions are typical.
Major Products:
Sulfonamides: Formed from nucleophilic substitution reactions.
Nitro and Hydroxylamine Derivatives: Resulting from oxidation and reduction reactions.
Substituted Aromatics: Products of electrophilic aromatic substitution.
Scientific Research Applications
3-Amino-4-ethoxybenzenesulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-4-ethoxybenzenesulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine, leading to enzyme inhibition . This reactivity is exploited in the design of enzyme inhibitors and probes for studying protein function .
Comparison with Similar Compounds
- 3-Amino-4-methylbenzenesulfonyl fluoride
- 4’-Amino-4-biphenylsulfonyl fluoride
- 4-Benzenesulfonyl-3-nitrobenzenesulfonyl fluoride
Comparison: 3-Amino-4-ethoxybenzenesulfonyl fluoride is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to its analogs . The ethoxy group can also affect the compound’s interaction with biological targets, potentially enhancing its specificity and potency .
Properties
CAS No. |
108045-23-4 |
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Molecular Formula |
C8H10FNO3S |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-amino-4-ethoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H10FNO3S/c1-2-13-8-4-3-6(5-7(8)10)14(9,11)12/h3-5H,2,10H2,1H3 |
InChI Key |
VHQMHHNNPYKUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)F)N |
Origin of Product |
United States |
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